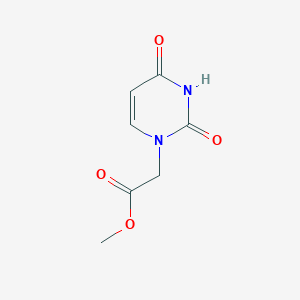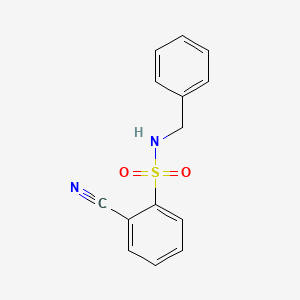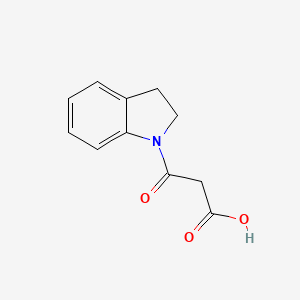![molecular formula C21H27N3O B7441071 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE](/img/structure/B7441071.png)
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE is a complex organic compound that features a piperazine ring, a dimethylphenyl group, and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dimethylphenyl Group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the Dimethylaniline Moiety: The final step includes the coupling of the piperazine derivative with N,N-dimethylaniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE has several scientific research applications:
作用机制
The mechanism of action of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE involves its interaction with molecular targets such as G-protein coupled receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways . The compound’s structure allows it to fit into the receptor binding sites, thereby exerting its effects .
相似化合物的比较
Similar Compounds
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
N,N-Dimethylaniline derivatives: These compounds have the dimethylaniline moiety but may lack the piperazine ring, resulting in different reactivity and applications.
Uniqueness
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with G-protein coupled receptors sets it apart from other similar compounds .
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-6-5-7-20(17(16)2)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(3)4/h5-11H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGGANLBLGEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B7441015.png)

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)

![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)


![1-benzyl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B7441078.png)
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
